molecular formula C5H8N4O2 B019981 Methyl 2-(2H-tetrazol-2-yl)propanoate CAS No. 103557-30-8

Methyl 2-(2H-tetrazol-2-yl)propanoate

Cat. No.: B019981
CAS No.: 103557-30-8
M. Wt: 156.14 g/mol
InChI Key: JGNXDBJBTQJZOW-UHFFFAOYSA-N
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Description

Methyl 2-(2H-tetrazol-2-yl)propanoate is an ester derivative featuring a tetrazole ring substituted at the 2-position (2H-tautomer). The tetrazole moiety is a five-membered aromatic heterocycle containing four nitrogen atoms, known for its high stability, metabolic resistance, and applications in coordination chemistry and medicinal chemistry .

Properties

CAS No.

103557-30-8

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(tetrazol-2-yl)propanoate

InChI

InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3

InChI Key

JGNXDBJBTQJZOW-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N1N=CN=N1

Canonical SMILES

CC(C(=O)OC)N1N=CN=N1

Synonyms

2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Methyl 2-(2H-tetrazol-2-yl)propanoate:

Compound Molecular Formula Key Features Applications/Properties
This compound C₅H₈N₄O₂ 2H-tetrazole isomer, ester group at propanoate chain Potential ligand for metal coordination; ester group may enhance membrane permeability
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate C₁₀H₁₀N₄O₂·H₂O 1H-tetrazole isomer, carboxylic acid group, aromatic phenyl substituent Stabilized by intramolecular O—H⋯N and O—H⋯O hydrogen bonds; used in coordination chemistry
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ Pyrazole (non-aromatic 5-membered ring with two nitrogen atoms) instead of tetrazole Less nitrogen density; reduced metabolic stability compared to tetrazoles
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate C₁₃H₁₆O₃ Epoxide (oxirane) substituent instead of tetrazole; ester group Reactive epoxide group enables polymerization or crosslinking in materials science

Key Differences and Implications

  • Tetrazole Tautomerism: The 2H-tetrazole isomer in this compound differs from the 1H-tautomer in 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
  • Ester vs. Carboxylic Acid: The ester group in this compound increases lipophilicity compared to carboxylic acid derivatives, which may enhance its utility in hydrophobic environments (e.g., lipid membranes or polymer matrices) .
  • Pyrazole vs. Tetrazole: Pyrazole derivatives like 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid lack the nitrogen density of tetrazoles, reducing their ability to form stable metal complexes or act as bioisosteres for carboxylic acids .

Stability and Reactivity

  • Tetrazole-containing compounds exhibit superior metabolic stability compared to pyrazoles due to their aromaticity and resistance to enzymatic degradation .
  • The epoxide group in Benzyl 2-methyl-3-(oxiran-2-yl)propanoate introduces high reactivity for ring-opening reactions, a feature absent in tetrazole derivatives .

Research Findings and Data

Crystallographic Insights

  • 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate forms a dihedral angle of 63.24° between the tetrazole and benzene rings, stabilized by intramolecular hydrogen bonds . Similar steric and electronic effects likely influence the crystal packing of this compound, though experimental data are lacking.

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